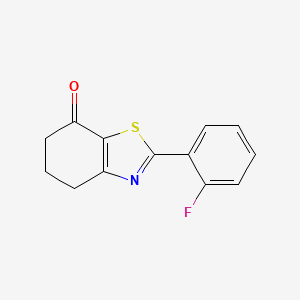

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Descripción general

Descripción

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro ring and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of 2-fluoroaniline with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Aplicaciones Científicas De Investigación

The compound 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool, supported by comprehensive data and case studies.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, research has demonstrated that modifications in the benzothiazole structure can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. A study highlighted that benzothiazole derivatives could inhibit cell proliferation in breast cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific cellular pathways . Furthermore, the incorporation of fluorine atoms is known to influence the compound's interaction with biological targets, potentially increasing its effectiveness as an anticancer agent.

Anti-inflammatory Effects

Research indicates that benzothiazole compounds may possess anti-inflammatory properties. For example, structural analogs have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Organic Electronics

Due to their electronic properties, benzothiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties and stability under operational conditions .

Sensor Development

Fluorinated benzothiazoles are also being studied for their potential use in chemical sensors due to their ability to undergo specific interactions with target analytes. This application is particularly relevant in environmental monitoring and safety assessments .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives against clinical isolates of bacteria. The results showed that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that fluorination may be a key modification for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead structure for further development into anticancer therapeutics .

Case Study 3: Material Applications

Research into the use of benzothiazole derivatives in OLEDs showed that incorporating this compound improved device efficiency due to better charge transport properties. This finding opens avenues for further exploration in organic electronics .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylpiperazine and 2-fluorophenylpyridine share the fluorophenyl group and exhibit similar biological activities.

Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have similar structural features and are used in various applications, including medicinal chemistry and materials science.

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is unique due to the combination of the fluorophenyl group and the tetrahydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Actividad Biológica

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The chemical structure of this compound includes a fluorophenyl group and a benzothiazole moiety. Its molecular formula is C₁₃H₁₂FN₂OS, with a molecular weight of approximately 250.31 g/mol. The compound's structure contributes to its interaction with various biological targets.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit promising anticancer properties. A study by Kamal et al. (2020) synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Inhibition of AKT/ERK |

| B7 | A549 | 2.0 | Induction of Apoptosis |

| B8 | H1299 | 3.0 | Cell Cycle Arrest |

Source: Kamal et al., 2020

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In a study assessing the impact on inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, certain compounds demonstrated a significant reduction in cytokine levels, suggesting their potential use in treating inflammatory conditions .

Case Study: Compound B7

In this case study, compound B7 was highlighted for its dual action as both an anticancer and anti-inflammatory agent. At concentrations of 1-4 μM, it not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro.

Antimicrobial Activity

Benzothiazole derivatives have shown activity against various bacterial strains. For instance, compounds derived from benzothiazole exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | S. aureus | 0.015 μg/mL |

| C2 | E. coli | 0.030 μg/mL |

Source: ACS Publications

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Cell Proliferation : The compound affects the cell cycle by inducing apoptosis in cancer cells.

- Reduction of Inflammatory Cytokines : It modulates the expression levels of IL-6 and TNF-α.

- Antibacterial Mechanism : It targets bacterial topoisomerases without affecting human enzymes.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOADTSXEHRASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209337 | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-49-7 | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.